molecular formula C9H16N2O2 B13082083 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B13082083
M. Wt: 184.24 g/mol
InChI Key: GJBNZVUQEZBTLD-UHFFFAOYSA-N
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Description

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: is a heterocyclic compound with the following chemical structure:

Structure: C9H16N2O2Br\text{Structure: } \text{C}_9\text{H}_{16}\text{N}_2\text{O}_2\text{Br} Structure: C9​H16​N2​O2​Br

This compound belongs to the spirocyclic family and contains a spiro nitrogen atom. The “2-ethyl” group indicates an ethyl substituent attached to the nitrogen atom. .

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve cyclization reactions. One common method is the reaction between an appropriate amine and a carbonyl compound, followed by cyclization. Specific conditions and reagents may vary, but the overall process aims to form the spirocyclic ring.

Industrial Production: While detailed industrial production methods are not widely available, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Can be reduced to form the corresponding amine.

    Substitution: Reacts with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) or electrophiles (e.g., alkyl halides).

Major Products: The major products depend on the specific reaction conditions and substituents present. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxo-functionalized derivative.

Scientific Research Applications

Chemistry:

    Building Block: Used in organic synthesis to create more complex molecules.

    Spirocyclic Chemistry: Studied for its unique spirocyclic structure and reactivity.

Biology and Medicine:

    Pharmacology: Investigated for potential pharmaceutical applications due to its spirocyclic scaffold.

    Biological Activity: Research on its effects on biological targets (e.g., receptors, enzymes).

Industry:

    Fine Chemicals: Used as a precursor in the synthesis of other compounds.

    Materials Science: Explored for its properties in materials applications.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with the same spirocyclic structure, related compounds with similar heterocyclic scaffolds include:

  • Spirooxindoles
  • Spiropiperidines

These compounds share some features but differ in substituents and functional groups.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12)

InChI Key

GJBNZVUQEZBTLD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2(O1)CCNCC2

Origin of Product

United States

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